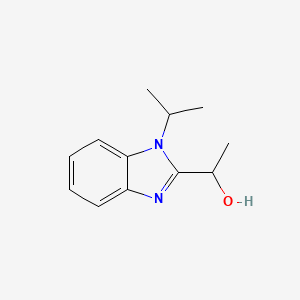
1-(1-isopropyl-1H-benzimidazol-2-yl)ethanol
Descripción general
Descripción
1-(1-isopropyl-1H-benzimidazol-2-yl)ethanol is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as SCH 50911 and is a selective GABAB receptor antagonist.
Mecanismo De Acción
1-(1-isopropyl-1H-benzimidazol-2-yl)ethanol acts as a selective GABAB receptor antagonist. GABAB receptors are G protein-coupled receptors that are widely distributed in the central nervous system. They play a role in the modulation of neurotransmitter release and neuronal excitability. Antagonism of GABAB receptors by 1-(1-isopropyl-1H-benzimidazol-2-yl)ethanol leads to an increase in the release of neurotransmitters such as dopamine and norepinephrine, which may contribute to its therapeutic effects.
Biochemical and physiological effects:
1-(1-isopropyl-1H-benzimidazol-2-yl)ethanol has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of dopamine and norepinephrine, which may contribute to its anxiolytic and antidepressant effects. It has also been shown to have muscle relaxant properties, which may be useful in the treatment of muscle spasms and spasticity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(1-isopropyl-1H-benzimidazol-2-yl)ethanol in lab experiments include its high potency and selectivity for GABAB receptors. Its ability to increase the release of neurotransmitters such as dopamine and norepinephrine also makes it a useful tool for studying the role of these neurotransmitters in various physiological processes.
One limitation of using 1-(1-isopropyl-1H-benzimidazol-2-yl)ethanol in lab experiments is its potential toxicity. It has been shown to have hepatotoxic effects in some animal studies, which may limit its use in certain experiments. Additionally, its selectivity for GABAB receptors may limit its utility in studying other neurotransmitter systems.
Direcciones Futuras
There are a number of future directions for research on 1-(1-isopropyl-1H-benzimidazol-2-yl)ethanol. One area of interest is its potential role in the treatment of drug addiction. Studies have shown that it may be useful in reducing drug-seeking behavior in animal models of addiction.
Another area of interest is its potential role in the treatment of depression. Studies have shown that it has antidepressant effects in animal models, and it may be useful in the treatment of treatment-resistant depression in humans.
Finally, further research is needed to fully understand the mechanism of action of 1-(1-isopropyl-1H-benzimidazol-2-yl)ethanol. Studies are needed to determine the specific neurotransmitter systems that are affected by this compound and to identify potential downstream targets for its therapeutic effects.
Aplicaciones Científicas De Investigación
1-(1-isopropyl-1H-benzimidazol-2-yl)ethanol has been extensively studied for its potential therapeutic applications. It has been shown to have anxiolytic, anticonvulsant, and muscle relaxant properties. It is also being investigated for its potential role in the treatment of drug addiction, depression, and schizophrenia.
Propiedades
IUPAC Name |
1-(1-propan-2-ylbenzimidazol-2-yl)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-8(2)14-11-7-5-4-6-10(11)13-12(14)9(3)15/h4-9,15H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCAAICKZPITSJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2N=C1C(C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]-2-methylacrylamide](/img/structure/B3932660.png)
![N-[6-(4-chlorophenyl)-5-phenylfuro[2,3-d]pyrimidin-4-yl]-4-nitrobenzamide](/img/structure/B3932664.png)
![3-(2-chlorophenyl)-11-(2,5-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3932671.png)
![5-chloro-2-[(3,4-dimethoxybenzoyl)amino]-N-(4-hydroxybutyl)benzamide](/img/structure/B3932677.png)
![3,5-bis{[(2-chlorophenoxy)acetyl]amino}-N-1,3-thiazol-2-ylbenzamide](/img/structure/B3932684.png)
![1-(1-azepanylcarbonyl)-4,7,7-trimethyl-2-oxabicyclo[2.2.1]heptan-3-one](/img/structure/B3932695.png)
![3,4-dimethoxy-N-[2,2,2-trichloro-1-({[(3-methoxyphenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B3932703.png)

![4-methyl-N-{[(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B3932717.png)
![N~1~-(4-methoxybenzyl)-N~2~-(4-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B3932722.png)